molecular formula C22H20N6O3 B2445012 N-(2-furylmethyl)-3-[9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]propanamide CAS No. 1207035-55-9

N-(2-furylmethyl)-3-[9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]propanamide

Cat. No.: B2445012
CAS No.: 1207035-55-9
M. Wt: 416.441
InChI Key: ZDMFEUAZGDMUHJ-UHFFFAOYSA-N
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Description

N-(2-furylmethyl)-3-[9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]propanamide is a complex organic compound that features a unique structure combining a furan ring, a methoxyphenyl group, and a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of N-(2-furylmethyl)-3-[9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]propanamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the methoxyphenyl group: This step may involve electrophilic aromatic substitution or other suitable methods to attach the methoxyphenyl group to the core structure.

    Attachment of the furan ring: The furan ring can be introduced via nucleophilic substitution or other relevant reactions.

    Formation of the propanamide linkage: This step involves the formation of an amide bond, typically through the reaction of an amine with a carboxylic acid derivative.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

N-(2-furylmethyl)-3-[9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring and methoxyphenyl group can be susceptible to oxidation under appropriate conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan ring and methoxyphenyl group.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids or bases for hydrolysis.

Scientific Research Applications

N-(2-furylmethyl)-3-[9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]propanamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Biological Research: It is used as a probe to study various biological pathways and molecular targets.

    Chemical Biology: The compound can serve as a tool for investigating the interactions between small molecules and biological macromolecules.

    Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of N-(2-furylmethyl)-3-[9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

N-(2-furylmethyl)-3-[9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]propanamide can be compared with other similar compounds, such as:

    N-(2-furylmethyl)-3-[9-(4-chlorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]propanamide: This compound features a chlorophenyl group instead of a methoxyphenyl group, which may result in different biological activities and chemical properties.

    N-(2-furylmethyl)-3-[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]propanamide: The presence of a methyl group instead of a methoxy group can also influence the compound’s reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting biological and chemical properties.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-3-[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O3/c1-30-16-6-4-15(5-7-16)18-13-19-22-25-24-20(27(22)10-11-28(19)26-18)8-9-21(29)23-14-17-3-2-12-31-17/h2-7,10-13H,8-9,14H2,1H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDMFEUAZGDMUHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4C3=C2)CCC(=O)NCC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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